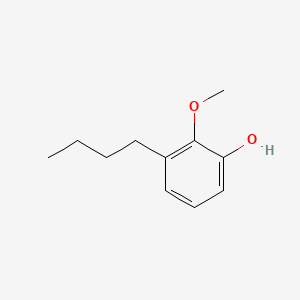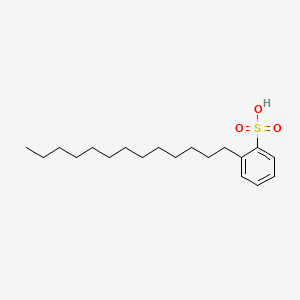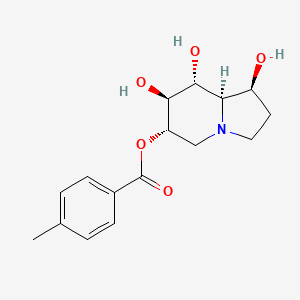![molecular formula C25H26N4O10 B12805327 (2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-68-0](/img/structure/B12805327.png)
(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxins, which are peptidyl nucleoside antibiotics. These compounds are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin L have been developed to improve the pharmacokinetic properties and biological activity of the original compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipeptidyl Polyoxin L analog typically involves the modification of the polyoxin structure to enhance its stability and efficacy. One common approach is the synthesis of carbocyclic polyoxin C analogs. For instance, a carbocyclic uracil polyoxin C analog can be prepared from an acylnitroso-derived hetero-Diels-Alder cycloadduct . Another method involves the use of benzyloxycarbonyl-protected alpha-amino fatty acid p-nitrophenyl ester and uracil polyoxin C, followed by transfer hydrogenolysis using palladium black and formic acid to yield diastereomeric dipeptidyl polyoxin L analogs .
Industrial Production Methods
Industrial production methods for Dipeptidyl Polyoxin L analogs are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to the production of these compounds.
化学反応の分析
Types of Reactions
Dipeptidyl Polyoxin L analogs undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Dipeptidyl Polyoxin L analogs include:
Palladium black and formic acid: for transfer hydrogenolysis.
Acylnitroso-derived hetero-Diels-Alder cycloadducts: for the synthesis of carbocyclic analogs.
Major Products Formed
The major products formed from these reactions are typically diastereomeric dipeptidyl polyoxin L analogs with enhanced antifungal activity and improved pharmacokinetic properties .
科学的研究の応用
Dipeptidyl Polyoxin L analogs have a wide range of scientific research applications, including:
作用機序
The mechanism of action of Dipeptidyl Polyoxin L analog involves the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of fungal cell walls . By inhibiting this enzyme, the compound disrupts the formation of chitin, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungal cells . This mechanism makes Dipeptidyl Polyoxin L analog a potent antifungal agent.
類似化合物との比較
Similar Compounds
- Polyoxin B
- Polyoxin D
- Nikkomycin Z
Comparison
Dipeptidyl Polyoxin L analog is unique in its enhanced stability and improved pharmacokinetic properties compared to other polyoxins and nikkomycins . While polyoxins and nikkomycins are also effective chitin synthase inhibitors, the analogs of polyoxin L have been specifically designed to overcome the limitations of poor cellular uptake and metabolic instability observed in the natural compounds .
特性
CAS番号 |
86632-68-0 |
|---|---|
分子式 |
C25H26N4O10 |
分子量 |
542.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C25H26N4O10/c26-16(11-12-1-5-14(6-2-12)38-15-7-3-13(30)4-8-15)22(34)28-18(24(35)36)21-19(32)20(33)23(39-21)29-10-9-17(31)27-25(29)37/h1-10,16,18-21,23,30,32-33H,11,26H2,(H,28,34)(H,35,36)(H,27,31,37)/t16-,18-,19-,20+,21?,23+/m0/s1 |
InChIキー |
PCGZLHJGOAQSFE-DFSHTBJVSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)OC4=CC=C(C=C4)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)OC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



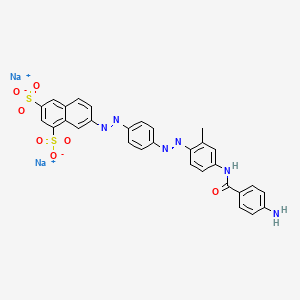

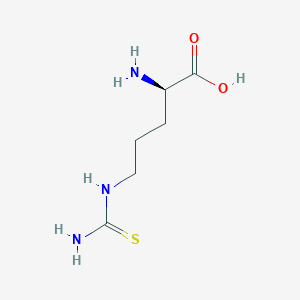


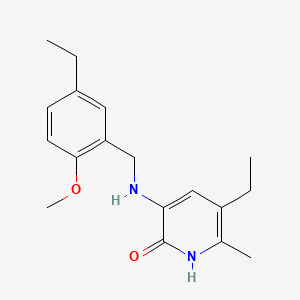
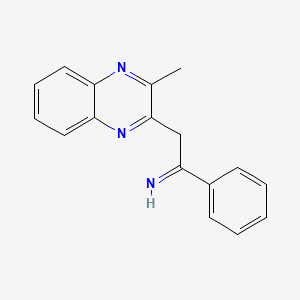
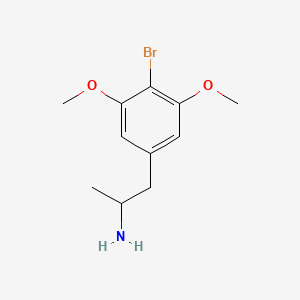

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
